molecular formula C19H14ClN3OS B2492946 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 893978-78-4

2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2492946
CAS No.: 893978-78-4
M. Wt: 367.85
InChI Key: FQOXCJLRKXCLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Evaluation

A study by Ravinaik et al. (2021) involved the synthesis of substituted benzamides, including compounds structurally similar to 2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide. These compounds were tested for anticancer activity against various cancer cell lines, showing moderate to excellent anticancer activity. This suggests the potential of such compounds in cancer research and treatment (B. Ravinaik et al., 2021).

Antimicrobial Activity

Research by Sethi et al. (2016) on benzimidazol-1-yl-methyl-benzamide derivatives, which are structurally related, revealed significant in vitro antimicrobial activity against various bacterial and fungal strains. This indicates the possible application of 2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide in the development of new antimicrobial agents (Ritchu Sethi et al., 2016).

Antifungal Activity

A study by Çapan et al. (1999) focused on the synthesis and antifungal activity of 6-phenylimidazo[2,1-b]thiazole derivatives, similar in structure to the chemical . These compounds were effective against various dermatophyte strains, suggesting the potential of 2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide in antifungal applications (G. Çapan et al., 1999).

Synthesis and Molecular Interaction Studies

The research by Kamila et al. (2012) involved the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which are structurally related to the chemical . This study, focusing on microwave-assisted synthesis, highlights the importance of such compounds in exploring molecular interactions and synthesis methods (S. Kamila et al., 2012).

Future Directions

Thiazoles, which include the imidazo[2,1-b][1,3]thiazol-6-yl group present in “2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide”, have been the focus of significant research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields of research and industry.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can act through various mechanisms depending on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to exhibit their anti-inflammatory and analgesic activities through inhibition of prostaglandin biosynthesis .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on cyclo-oxygenase pathways .

Pharmacokinetics

It’s known that the bioactivation of some thiazole derivatives can occur via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Result of Action

For instance, some thiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .

Action Environment

It’s known that the efficacy and stability of thiazole derivatives can be influenced by various factors, including their specific chemical structure, the biological target they interact with, and the specific conditions under which they are used .

Biochemical Analysis

Biochemical Properties

The thiazole ring, a key component of 2-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs

Cellular Effects

The cellular effects of this compound are not fully understood. Related thiazole compounds have been shown to have significant effects on various types of cells . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is known that thiazole derivatives can undergo oxidative metabolism to yield glutathione conjugates, which is consistent with their bioactivation to reactive species .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown good microsomal stability .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully understood. It is known that related thiazole derivatives can undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates .

Properties

IUPAC Name

2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXCJLRKXCLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.